molecular formula C14H20O3 B1300929 4-(Hexyloxy)-3-methoxybenzaldehyde CAS No. 61096-84-2

4-(Hexyloxy)-3-methoxybenzaldehyde

Cat. No. B1300929
CAS RN: 61096-84-2
M. Wt: 236.31 g/mol
InChI Key: DYJXODUYQQLNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-hexyloxy-3-methoxybenzaldehyde is a derivative of vanillin, which is a well-known flavoring agent. It has been the subject of various studies to understand its molecular structure, synthesis, and physical and chemical properties .

Synthesis Analysis

The synthesis of related methoxybenzaldehyde compounds has been explored through various methods. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . Another approach involved the selective monomethylation of 2,4-dihydroxybenzaldehyde to produce 4-methoxysalicylaldehyde . Additionally, a synthesis route for 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation and Vilsmeier-Hack reaction has been reported .

Molecular Structure Analysis

The molecular structure and vibrational spectra of 4-hexyloxy-3-methoxybenzaldehyde have been studied using Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements. Density functional theory (DFT) calculations have been used to obtain the molecular geometry, harmonic vibrational frequencies, bonding features, and thermodynamic properties for the most stable conformer of the compound in the ground state .

Chemical Reactions Analysis

The electrochemical oxidation of related compounds, such as 3,4-dihydroxybenzaldehyde, has been studied, revealing that it can undergo methoxylation reactions to form methoxyquinones . The synthesis of isotopically labeled methoxybenzaldehydes, such as [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, has also been achieved, which is useful for molecular imaging and studying biological pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hexyloxy-3-methoxybenzaldehyde have been investigated, including its vibrational frequencies, NMR chemical shifts, UV-vis spectra, HOMO-LUMO analysis, molecular electrostatic potential (MEP), and atomic charges. Theoretical predictions for IR, Raman, and UV-vis spectra have been compared with experimental data, showing good agreement . Additionally, the crystal growth, structural, and physicochemical studies of a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde have been conducted, providing insights into the intermolecular interactions and crystal packing of such compounds .

Scientific Research Applications

1. Synthesis of Optoelectronic Devices

  • Summary of Application : The compound N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, which can be synthesized from 4-(Hexyloxy)-3-methoxybenzaldehyde, is of great interest for the synthesis of optoelectronic devices .
  • Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium (0), tri-tert-butyl phosphine and sodium tert-butanolate .
  • Results or Outcomes : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .

2. Thermo Optical Parameters in Liquid Crystals

  • Summary of Application : The compound 4l-hexyloxy-4-cyanobyphenyl (6OCB), which is structurally similar to 4-(Hexyloxy)-3-methoxybenzaldehyde, has been studied for its optical parameters when dispersed with ZnO nanoparticles .
  • Methods of Application : Synthesis, characterization, and study of optical parameters through image enhancement methods have been carried out on 6OCB pure liquid crystal (LC) and 6OCB with dispersion of 0.5 wt% ZnO nanoparticles .
  • Results or Outcomes : The dispersion of ZnO in 6OCB exhibits nematic phase as same as the pure 6OCB with slightly reduced clearing temperature as expected .

3. Photoswitching Behaviour of Benzamides

  • Summary of Application : The compound (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides, which can be synthesized from 4-(Hexyloxy)-3-methoxybenzaldehyde, has been studied for its photoswitching behaviour .
  • Methods of Application : The compound was synthesized by reacting (E)-4-[4-(4-hexyloxy)phenylazo]benzoic acid with substituted aniline derivatives in the presence of 1,3-dicyclohexylcarbodiimide (DCC), 4-(N,N-dimethyl amino)pyridine (DMAP) as a coupling agent .
  • Results or Outcomes : The compound showed quick E–Z transition with prolonged thermal back relaxation using UV-Visible spectroscopy. This interesting behaviour could be attributed to the presence of the hexyloxy tail, lateral electron withdrawing group and the influence of inter- or intramolecular hydrogen bonding .

4. Synthesis of Optoelectronic Devices

  • Summary of Application : The compound N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, which can be synthesized from 4-(Hexyloxy)-3-methoxybenzaldehyde, is of great interest for the synthesis of optoelectronic devices .
  • Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium (0), tri-tert-butyl phosphine and sodium tert-butanolate .
  • Results or Outcomes : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .

5. Photoswitching Behaviour of Benzamides

  • Summary of Application : The compound (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides, which can be synthesized from 4-(Hexyloxy)-3-methoxybenzaldehyde, has been studied for its photoswitching behaviour .
  • Methods of Application : The compound was synthesized by reacting (E)-4-[4-(4-hexyloxy)phenylazo]benzoic acid with substituted aniline derivatives in the presence of 1,3-dicyclohexylcarbodiimide (DCC), 4-(N,N-dimethyl amino)pyridine (DMAP) as a coupling agent .
  • Results or Outcomes : The compound showed quick E–Z transition with prolonged thermal back relaxation using UV-Visible spectroscopy. This interesting behaviour could be attributed to the presence of the hexyloxy tail, lateral electron withdrawing group and the influence of inter- or intramolecular hydrogen bonding .

6. Synthesis of Optoelectronic Devices

  • Summary of Application : The compound N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, which can be synthesized from 4-(Hexyloxy)-3-methoxybenzaldehyde, is of great interest for the synthesis of optoelectronic devices .
  • Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium (0), tri-tert-butyl phosphine and sodium tert-butanolate .
  • Results or Outcomes : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .

Safety And Hazards

The compound’s toxicity, flammability, and environmental impact would be assessed. This information is usually summarized in a Material Safety Data Sheet (MSDS).


Future Directions

This could involve suggesting further studies to better understand the compound’s properties or reactivity, or proposing applications for the compound based on its properties.


properties

IUPAC Name

4-hexoxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10-11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJXODUYQQLNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021691
Record name 4-(Hexyloxy)-m-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hexyloxy)-3-methoxybenzaldehyde

CAS RN

61096-84-2
Record name 4-(Hexyloxy)-m-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hexyloxy)-m-anisaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

41.45 g (300 mmol) of potassium carbonate and 27.4 g (165 mmol) of potassium iodide are added to a solution of 22.8 g (150 mmol) of vanillin and 30.7 g (225 mmol) of 6-chlorohexanol in 500 ml of dimethyl sulphoxide (DMSO) and the mixture is stirred overnight at 60° C. under nitiogen. The mixture is then cooled to room temperature, poured into 600 ml of water and extracted three times with 150 ml of ethyl acetate each time. The combined organic phases are washed twice with 200 ml of water each time, dried over magnesium sulphate, filtered and concentrated. Purification of the residue by chromatography on 400 g of silica gel using cyclohexane/ethyl acetate 1:1 yields 29.95 g of 4-(6-hexyloxy)-3-methoxybenzaldehyde.
Quantity
41.45 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hexyloxy)-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Hexyloxy)-3-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Hexyloxy)-3-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Hexyloxy)-3-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Hexyloxy)-3-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Hexyloxy)-3-methoxybenzaldehyde

Citations

For This Compound
13
Citations
A Abbas, H Gökce, S Bahçeli - Spectrochimica Acta Part A: Molecular and …, 2016 - Elsevier
… In this study, the 4-hexyloxy-3-methoxybenzaldehyde compound as one of the derivatives of … and atomic charges of 4-hexyloxy-3-methoxybenzaldehyde have been calculated. In …
Number of citations: 9 www.sciencedirect.com
A Abbas, M Khawar Rauf, M Bolte… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C14H20O3, is a synthetic analogue with a long aliphatic side chain of the important food additive and flavoring agent, vanillin. There are two independent …
Number of citations: 1 scripts.iucr.org
I Il'ina, O Mikhalchenko, A Pavlova… - Medicinal Chemistry …, 2014 - Springer
New chiral heterocyclic compounds with a hexahydro-2H-chromene framework were synthesized by reactions of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol with …
Number of citations: 33 link.springer.com
J Rahman, AM Tareq, MM Hossain, SA Sakib… - Pharmaceuticals, 2020 - mdpi.com
Cycas pectinata Buch.-Ham. is commonly used in folk medicine against various disorders. The present study investigated the antidepressant and cytotoxicity activity of methanol extract …
Number of citations: 60 www.mdpi.com
P Vennila, M Govindaraju, G Venkatesh… - Journal of Molecular …, 2018 - Elsevier
The coupled experimental and theoretical vibrational investigation of 2-bromo-1, 4-dichlorobenzene (BDB) molecule has been carried out and they have been duly compared with …
Number of citations: 53 www.sciencedirect.com
J Huber, S Mecking - Macromolecules, 2010 - ACS Publications
Aqueous poly(phenylacetylene) dispersions were obtained by catalytic polymerization in emulsion with a phosphine-modified Pd(II) catalyst. A range of mono- and bidentate …
Number of citations: 40 pubs.acs.org
Y Sert, N Öztürk, FAM Al-Omary… - Journal of Theoretical …, 2017 - World Scientific
The structure of a potential bioactive agent namely, 3-[( N -methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3 H ) -thione was characterized by proton and carbon-13 nuclear …
Number of citations: 4 www.worldscientific.com
SA Sakib, MF Khan, M Arman, FB Kader… - … Res. Appl. Chem, 2021 - researchgate.net
The development of novel and safe compounds is a challenging task in the drug discovery trajectory. Accordingly, the individuation of promising core molecules with biological activities …
Number of citations: 4 www.researchgate.net
D Majumdar, TK Pal, SA Sakib, S Das… - Inorganic Chemistry …, 2021 - Elsevier
A novel heteronuclear Salen complex, [NiHgCl 2 (L)] (1) (H 2 L = N,N′-bis(3-methoxysalicylidene)-2,2-dimethylpropane-1,3-diamine) has been integrated using two different synthetic …
Number of citations: 16 www.sciencedirect.com
M Bouguerra, A Mahroug, A Wróbel, D Trzybiński… - RSC …, 2021 - pubs.rsc.org
Two new hybrid organic–inorganic compounds, which incorporate 3,3′-diammoniumdiphenylsulfone or 4,4′-diammoniumdiphenylsulfone cations and sulfate anions, were …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.